Phosphorylethanolamine-d4

Beschreibung

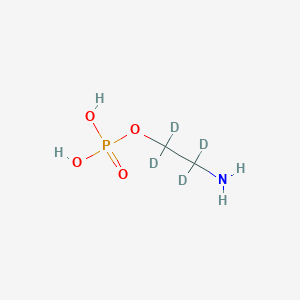

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-amino-1,1,2,2-tetradeuterioethyl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO4P/c3-1-2-7-8(4,5)6/h1-3H2,(H2,4,5,6)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHOOTKUPISOBE-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648956 | |

| Record name | 2-Amino(~2~H_4_)ethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169692-38-9 | |

| Record name | 2-Amino(~2~H_4_)ethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1169692-38-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminoethyl Dihydrogen Phosphate (O-Phosphoethanolamine)

A Note on Nomenclature: The compound "2-Amino(2H_4_)ethyl dihydrogen phosphate" as specified in the query is not a recognized chemical name. The notation "(2H_4_)" is chemically ambiguous. This guide will focus on the well-characterized and structurally similar compound, 2-Aminoethyl dihydrogen phosphate , which is the likely intended subject of the query. This compound is also commonly known by its synonyms, including O-Phosphoethanolamine and Colamine phosphoric acid.

Executive Summary

2-Aminoethyl dihydrogen phosphate, also known as O-Phosphoethanolamine, is a vital intermediate metabolite in the biosynthesis of phosphatidylethanolamine (PE), a key component of cellular membranes.[1][2] This primary amine is found at high intracellular concentrations in various tissues and plays a role in numerous cellular functions such as membrane stabilization, osmoregulation, and cell proliferation.[3] Recent research has highlighted its potential as an anti-proliferative and pro-apoptotic agent in cancer cell lines, making it a molecule of significant interest in drug development.[3][4] This document provides a comprehensive overview of its chemical properties, biological significance, associated signaling pathways, and relevant experimental methodologies.

Chemical and Physical Properties

2-Aminoethyl dihydrogen phosphate is a water-soluble organic compound. Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1071-23-4 | |

| Molecular Formula | C₂H₈NO₄P | |

| Molecular Weight | 141.06 g/mol | |

| Linear Formula | H₂NCH₂CH₂OPO(OH)₂ | |

| Melting Point | 233-245 °C | |

| Boiling Point | 335.8 °C | |

| Solubility | Soluble in water (100 mg/mL) | |

| LD₅₀ (oral, Rat) | 5820 mg/kg | |

| Appearance | Powder | |

| Storage Temperature | 2-30°C |

Biological Significance and Therapeutic Potential

O-Phosphoethanolamine is a central molecule in phospholipid metabolism. It serves as a precursor in the Kennedy pathway for the synthesis of phosphatidylethanolamine (PE), which constitutes a significant portion of cellular phospholipids and is crucial for membrane integrity and function.

Beyond its structural role, O-Phosphoethanolamine has been implicated in several cellular processes:

-

Anti-tumor Activity: Studies have demonstrated that 2-Aminoethyl dihydrogen phosphate exhibits cytotoxic effects on various tumor cell lines, including breast cancer (MCF-7, MDA-MB-231), melanoma (B16F10, SKMEL-28, MEWO), lung cancer (H292), and leukemia (K-562). It has been shown to have anti-proliferative potential and to be an apoptosis modulator.

-

Pro-apoptotic Effects: Treatment of cancer cells with 2-Aminoethyl dihydrogen phosphate has been associated with an increase in the expression of pro-apoptotic markers such as TNF-α, Caspase 3, Cytochrome c, and p53.

-

Neuromodulation: Due to its structural similarity to the inhibitory neurotransmitter GABA, O-Phosphoethanolamine is thought to have a role in neuromodulation. Its levels have been found to be decreased in post-mortem brains of Alzheimer's disease patients.

-

Metabolic Regulation: As an intermediate in phospholipid synthesis, it is connected to cellular energy and lipid metabolism. Dysregulation of its metabolism can impact mitochondrial activity and lipogenesis.

Recent studies have explored the synergistic effects of 2-Aminoethyl dihydrogen phosphate with other drugs. For instance, its combination with cell metabolism-modulating drugs has shown a synergistic and pro-apoptotic effect in in-vitro models of Ehrlich ascites tumor.

Signaling Pathways

The Kennedy Pathway (CDP-Ethanolamine Branch)

The primary pathway involving O-Phosphoethanolamine is the Kennedy pathway, which synthesizes phosphatidylethanolamine (PE). This pathway is crucial for maintaining the phospholipid composition of cellular membranes.

References

- 1. Phosphoethanolamine | C2H8NO4P | CID 1015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. davidpublisher.com [davidpublisher.com]

- 4. 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Aminoethyl Dihydrogen Phosphate (Phosphoethanolamine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoethyl dihydrogen phosphate, more commonly known as phosphoethanolamine, is a vital intermediate metabolite in the biosynthesis of phosphatidylethanolamine (PE), a key component of cellular membranes. This document provides a comprehensive overview of the structure, physicochemical properties, and biological significance of phosphoethanolamine. It details its central role in the Kennedy pathway, its emerging relevance in cancer research, and provides established experimental protocols for its synthesis and quantification.

Chemical Structure and Properties

Phosphoethanolamine is an ester of phosphoric acid and ethanolamine. Its structure consists of an ethanolamine group linked to a phosphate moiety, rendering it water-soluble and amphiphilic.[1]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 2-aminoethyl dihydrogen phosphate is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-aminoethyl dihydrogen phosphate | [2] |

| Synonyms | Phosphoethanolamine, O-Phosphoethanolamine, Ethanolamine phosphate, Colamine phosphate | [1][2][3] |

| CAS Number | 1071-23-4 | |

| Chemical Formula | C₂H₈NO₄P | |

| Molecular Weight | 141.06 g/mol | |

| Appearance | White powder | |

| Melting Point | 241-243 °C | |

| Solubility | Soluble in water | |

| pKa₁ | 5.61 | |

| pKa₂ | 10.39 | |

| SMILES | C(COP(=O)(O)O)N | |

| InChI Key | SUHOOTKUPISOBE-UHFFFAOYSA-N |

Biological Significance and Signaling Pathways

Phosphoethanolamine is a crucial precursor in the de novo synthesis of phosphatidylethanolamine (PE) via the Kennedy pathway. PE is a major component of biological membranes, influencing their fluidity and structure. The biosynthesis of PE is essential for various cellular processes, including membrane fusion, cell cycle regulation, and autophagy.

The Kennedy Pathway for Phosphatidylethanolamine Biosynthesis

The Kennedy pathway is the primary route for the synthesis of PE in eukaryotic cells. This pathway involves three key enzymatic steps, with phosphoethanolamine being the product of the first committed step.

Role in Cancer

Elevated levels of phosphoethanolamine have been observed in various types of cancer, including breast and pancreatic cancer. This accumulation is often linked to increased activity of ethanolamine kinase 1 (ETNK1), the enzyme responsible for its synthesis. The upregulation of the Kennedy pathway is thought to support the rapid membrane synthesis required for tumor growth and proliferation. This makes the enzymes of this pathway potential targets for cancer therapy.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of 2-aminoethyl dihydrogen phosphate.

Synthesis of 2-Aminoethyl Dihydrogen Phosphate

The following protocol is a general method for the chemical synthesis of phosphoethanolamine based on the reaction of phosphoric acid and monoethanolamine.

Materials:

-

Phosphoric acid (H₃PO₄)

-

Monoethanolamine (MEA)

-

Distilled water

-

Anhydrous ethanol

Procedure:

-

Reaction: In a suitable reaction vessel, slowly add monoethanolamine to phosphoric acid with stirring. A typical molar ratio is 1 mole of monoethanolamine to 1-2 moles of phosphoric acid. The reaction is exothermic and should be controlled.

-

Esterification: Heat the resulting solution to approximately 200°C to promote the esterification reaction.

-

Cooling and Dilution: Cool the reaction mixture to 40°C. Add a sufficient amount of distilled water to achieve the desired viscosity.

-

Crystallization: Add the aqueous solution to a larger volume of anhydrous ethanol. Allow the mixture to stand for at least 24 hours to facilitate the nucleation and formation of phosphoethanolamine crystals.

-

Isolation: Collect the crystals by filtration. Wash the crystals with anhydrous ethanol to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of phosphoethanolamine in biological samples using HPLC with pre-column derivatization and fluorescence detection.

Materials:

-

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) for derivatization

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Ammonia solution

-

Titanium dioxide (TiO₂) spin columns for purification

-

HILIC (Hydrophilic Interaction Liquid Chromatography) column

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation and Derivatization:

-

To 10 µL of the plasma sample, add a solution of AQC in a suitable buffer and incubate to allow for the derivatization of the primary amine group of phosphoethanolamine.

-

-

Purification of the Derivative:

-

Condition a TiO₂ spin column according to the manufacturer's instructions.

-

Load the derivatized sample onto the column. The phosphate group of the derivatized phosphoethanolamine will bind to the TiO₂.

-

Wash the column with a solution of 50% ACN containing 0.05% TFA to remove underivatized AQC and other interfering substances.

-

Elute the purified derivative from the column using 80% ACN containing 4% ammonia.

-

-

HPLC Analysis:

-

Column: Amide-type HILIC column.

-

Mobile Phase: A gradient of ACN and an aqueous buffer (e.g., ammonium formate) under alkaline conditions.

-

Flow Rate: As per column manufacturer's recommendation.

-

Injection Volume: 10 µL of the eluate.

-

Detection: Fluorescence detector with excitation at 250 nm and emission at 395 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of phosphoethanolamine that have been subjected to the same derivatization and purification procedure.

-

Determine the concentration of phosphoethanolamine in the samples by comparing their peak areas to the standard curve.

-

Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a competitive ELISA for the quantification of phosphoethanolamine in plasma samples.

Materials:

-

Microplate pre-coated with a phosphoethanolamine-specific antibody

-

Phosphoethanolamine standards

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Sample diluent

Procedure:

-

Sample and Standard Preparation:

-

Prepare a series of phosphoethanolamine standards of known concentrations in the sample diluent.

-

Dilute the plasma samples to be analyzed in the sample diluent.

-

-

Competitive Binding:

-

Add 50 µL of the standards and samples to the appropriate wells of the antibody-coated microplate.

-

Add 50 µL of a known concentration of HRP-conjugated phosphoethanolamine to each well.

-

Incubate the plate according to the kit manufacturer's instructions to allow for competitive binding between the sample/standard phosphoethanolamine and the HRP-conjugated phosphoethanolamine for the antibody binding sites.

-

-

Washing:

-

Wash the plate several times with the wash buffer to remove any unbound reagents.

-

-

Substrate Reaction:

-

Add 100 µL of the TMB substrate to each well and incubate in the dark until a color develops.

-

-

Stopping the Reaction:

-

Add 50 µL of the stop solution to each well to stop the color development. The color will change from blue to yellow.

-

-

Measurement:

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

-

Quantification:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. The absorbance will be inversely proportional to the concentration of phosphoethanolamine.

-

Determine the concentration of phosphoethanolamine in the samples by interpolating their absorbance values on the standard curve.

-

Conclusion

2-Aminoethyl dihydrogen phosphate is a fundamentally important molecule in cellular metabolism, particularly in the biosynthesis of phospholipids. Its structure and properties are well-characterized, and its role in the Kennedy pathway is central to maintaining membrane integrity. The increasing evidence linking elevated phosphoethanolamine levels to cancer progression highlights its potential as a biomarker and a therapeutic target. The experimental protocols provided in this guide offer standardized methods for the synthesis and quantification of this key metabolite, facilitating further research into its biological functions and its role in health and disease.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Colamine Phosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colamine phosphoric acid, also known as O-phosphoethanolamine or ethanolamine phosphate, is a vital intermediate in the biosynthesis of phospholipids, which are fundamental components of cellular membranes. This technical guide provides a comprehensive overview of the physical and chemical properties of colamine phosphoric acid, detailed experimental protocols for its analysis and synthesis, and an in-depth look at its role in the crucial Kennedy signaling pathway.

Physical and Chemical Properties

Colamine phosphoric acid is a white crystalline powder that is highly soluble in water. Its chemical structure consists of an ethanolamine molecule linked to a phosphate group. This simple yet elegant structure underlies its critical role in cellular metabolism.

| Property | Value | Source |

| Synonyms | O-Phosphorylethanolamine, Ethanolamine phosphate, 2-Aminoethyl dihydrogen phosphate | [1] |

| Molecular Formula | C₂H₈NO₄P | |

| Molar Mass | 141.06 g/mol | |

| Melting Point | 241-243 °C | |

| pKa₁ | 5.61 - 5.84 | |

| pKa₂ | 10.39 - 10.64 | |

| Water Solubility | Soluble | [1] |

| Appearance | White to light yellow powder |

Experimental Protocols

Synthesis of O-Phosphorylethanolamine (Laboratory Scale)

This protocol is adapted from established industrial synthesis methods for a laboratory setting.

Materials:

-

Phosphorus pentoxide (P₂O₅)

-

Ethanolamine

-

Deionized water

-

Ethanol

-

Reaction flask with a condenser and dropping funnel

-

Heating mantle with magnetic stirring

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Preparation of Phosphoric Acid Solution: In a well-ventilated fume hood, cautiously and slowly add a stoichiometric amount of phosphorus pentoxide to a measured volume of cold deionized water in the reaction flask, with continuous stirring. The reaction is highly exothermic. Allow the resulting phosphoric acid solution to cool to room temperature.

-

Reaction with Ethanolamine: Slowly add ethanolamine dropwise to the stirred phosphoric acid solution via the dropping funnel. Maintain the temperature of the reaction mixture below 40°C using an ice bath if necessary.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.

-

Precipitation: Add an excess of cold ethanol to the reaction mixture with vigorous stirring to precipitate the colamine phosphoric acid.

-

Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the precipitate with two portions of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified colamine phosphoric acid in a vacuum oven at 60°C to a constant weight.

HPLC Analysis of O-Phosphoethanolamine in Biological Samples

This protocol is based on a method for the determination of o-phosphoethanolamine in human plasma.

Materials:

-

Acetonitrile (HPLC grade)

-

Ammonia solution

-

Trifluoroacetic acid (TFA)

-

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatizing agent

-

Titanium dioxide-modified monolithic silica spin column (for purification)

-

Amide-type hydrophilic interaction liquid chromatography (HILIC) column

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation: Deproteinize the biological sample (e.g., plasma, cell lysate) by adding an equal volume of cold acetonitrile. Centrifuge to pellet the precipitated proteins. Collect the supernatant.

-

Derivatization: To the supernatant, add the AQC derivatizing agent under mild alkaline conditions and incubate to allow for the derivatization of the primary amine group of colamine phosphoric acid.

-

Purification of the Derivative:

-

Load the derivatized sample onto a pre-conditioned titanium dioxide-modified monolithic silica spin column.

-

Wash the column with 50% acetonitrile containing 0.05% TFA to remove underivatized components.

-

Elute the AQC-derivatized colamine phosphoric acid with 80% acetonitrile containing 4% ammonia.

-

-

HPLC Analysis:

-

Inject the eluate directly into the HPLC system.

-

Column: Amide-type HILIC column.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) under alkaline conditions.

-

Detection: Fluorescence detection with excitation and emission wavelengths of 250 nm and 395 nm, respectively.

-

Quantification: Use a calibration curve prepared with known concentrations of AQC-derivatized colamine phosphoric acid standards.

-

NMR Analysis of O-Phosphoethanolamine

This protocol provides general guidelines for the NMR analysis of colamine phosphoric acid.

Materials:

-

Deuterated water (D₂O)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of colamine phosphoric acid in D₂O in an NMR tube. The concentration should be optimized for the specific instrument being used.

-

¹H-NMR Spectroscopy:

-

Acquire a ¹H-NMR spectrum. The characteristic signals for the methylene protons adjacent to the amine and the phosphate group will be observed.

-

The chemical shifts and coupling constants can be used to confirm the structure of the molecule.

-

-

³¹P-NMR Spectroscopy:

-

Acquire a ³¹P-NMR spectrum. A single resonance corresponding to the phosphate group will be observed.

-

The chemical shift of this signal is characteristic of the phosphate ester.

-

-

Data Analysis: Process the spectra using appropriate software to determine chemical shifts, coupling constants, and to quantify the compound if an internal standard is used.

The Kennedy Pathway: A Central Role in Phospholipid Synthesis

Colamine phosphoric acid is a key intermediate in the Kennedy pathway, the primary de novo route for the synthesis of phosphatidylethanolamine (PE), a major component of eukaryotic cell membranes. This pathway involves a series of enzymatic reactions that occur in the cytoplasm and at the endoplasmic reticulum.

The Kennedy pathway for PE synthesis can be summarized in three main steps:

-

Phosphorylation of Ethanolamine: The pathway is initiated by the phosphorylation of ethanolamine to form colamine phosphoric acid. This reaction is catalyzed by the enzyme ethanolamine kinase (EK) and requires ATP as the phosphate donor.

-

Formation of CDP-Ethanolamine: Colamine phosphoric acid is then activated by reacting with cytidine triphosphate (CTP) to form cytidine diphosphate-ethanolamine (CDP-ethanolamine). This step is catalyzed by the enzyme CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) .

-

Synthesis of Phosphatidylethanolamine: Finally, the phosphoethanolamine moiety of CDP-ethanolamine is transferred to a diacylglycerol (DAG) molecule to form phosphatidylethanolamine. This reaction is catalyzed by the enzyme CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) .

Caption: The Kennedy Pathway for the de novo synthesis of phosphatidylethanolamine.

Conclusion

Colamine phosphoric acid is a fundamentally important molecule in cellular biochemistry. Its physical and chemical properties are well-defined, and robust methods for its synthesis and analysis are available. A thorough understanding of its role in the Kennedy pathway is crucial for researchers in the fields of lipid metabolism, cell signaling, and drug development, as disruptions in this pathway have been implicated in various disease states. This guide provides a solid foundation of technical information to support further research and innovation in these critical areas.

References

2-Aminoethyl Dihydrogen Phosphate (2-AEH2P): A Technical Guide to its Zwitterionic Nature and pH-Dependent Behavior

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the zwitterionic properties and pH-dependent behavior of 2-aminoethyl dihydrogen phosphate (2-AEH2P), a molecule of interest in various biological and pharmaceutical applications. Understanding its physicochemical characteristics is crucial for optimizing its use in drug delivery, formulation, and as a bioactive agent.

Core Concepts: Zwitterionic Behavior of 2-AEH2P

2-Aminoethyl dihydrogen phosphate (2-AEH2P), also known as phosphoethanolamine, is an amphoteric molecule containing both a primary amine group (-NH2), which is basic, and a dihydrogen phosphate group (-OPO(OH)2), which is acidic. This dual functionality allows it to exist as a zwitterion, a molecule with both a positive and a negative electrical charge, resulting in a net neutral charge.

The zwitterionic form of 2-AEH2P, +NH3-CH2-CH2-OPO3H-, is the predominant species in aqueous solutions over a specific pH range. The protonation state of the amine and phosphate groups is dictated by the pH of the solution, which in turn governs the molecule's overall charge and its interactions with its environment.

pH Dependence and Acid Dissociation Constants (pKa)

The pH-dependent behavior of 2-AEH2P can be quantitatively described by its acid dissociation constants (pKa values). These values indicate the pH at which a specific ionizable group is 50% protonated and 50% deprotonated. For 2-AEH2P, two distinct pKa values have been determined through acid-base titration experiments.[1]

| pKa Value | Corresponding Ionizable Group | Predominant Species Transition |

| pKa1 = 5.61 | Dihydrogen Phosphate (-OPO(OH)2) | +NH3-CH2-CH2-OPO3(OH)⁻ ⇌ +NH3-CH2-CH2-OPO3²⁻ + H+ |

| pKa2 = 10.39 | Ammonium (-NH3+) | +NH3-CH2-CH2-OPO3²⁻ ⇌ NH2-CH2-CH2-OPO3²⁻ + H+ |

At a pH below pKa1, the phosphate group is fully protonated, and the amine group is protonated, resulting in a net positive charge. Between pKa1 and pKa2, the molecule exists predominantly as a zwitterion with a protonated amine group and a deprotonated phosphate group, carrying no net charge. Above pKa2, both the phosphate and amine groups are deprotonated, leading to a net negative charge.

The following diagram illustrates the pH-dependent equilibrium of 2-AEH2P's ionic forms.

References

An In-depth Technical Guide to the Synthesis of 2-Amino(2H4)ethyl Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for 2-Amino(2H4)ethyl dihydrogen phosphate, a deuterated analogue of a significant biological molecule. The synthesis is a straightforward phosphorylation of the commercially available deuterated ethanolamine. This document outlines the primary synthesis method, offers a detailed experimental protocol, presents quantitative data in a clear tabular format, and includes visualizations to elucidate the process.

Introduction

2-Aminoethyl dihydrogen phosphate, also known as O-phosphoethanolamine or colamine phosphoric acid, is a vital intermediate in the biosynthesis of phosphatidylethanolamine, a major component of cellular membranes. Its deuterated isotopologue, 2-Amino(2H4)ethyl dihydrogen phosphate, serves as a valuable tool in metabolic research, drug development, and advanced diagnostic applications, primarily in studies utilizing mass spectrometry and nuclear magnetic resonance (NMR) for tracer and pharmacokinetic analyses. The incorporation of deuterium atoms provides a non-radioactive label for tracking the molecule's metabolic fate.

Synthesis Pathway

The most direct and established method for synthesizing 2-Amino(2H4)ethyl dihydrogen phosphate is through the phosphorylation of commercially available Ethanol-1,1,2,2-d4-amine. This reaction is typically achieved by heating the deuterated ethanolamine with a phosphorylating agent such as orthophosphoric acid or phosphorus pentoxide. The reaction proceeds via an esterification mechanism where the hydroxyl group of the deuterated ethanolamine attacks the phosphorus atom, leading to the formation of the phosphate ester and the elimination of a water molecule.

A logical workflow for the synthesis and purification of the target compound is depicted below.

Figure 1. A flowchart illustrating the key stages in the synthesis and purification of 2-Amino(2H4)ethyl dihydrogen phosphate.

Experimental Protocols

The following protocols are based on established methods for the synthesis of the non-deuterated analogue, 2-aminoethyl dihydrogen phosphate, and have been adapted for the deuterated compound.

Materials and Equipment

-

Ethanol-1,1,2,2-d4-amine (CAS 85047-08-1)

-

Orthophosphoric acid (85% aqueous solution)

-

Anhydrous ethanol

-

Deionized water

-

Round-bottom flask equipped with a magnetic stirrer and a distillation head

-

Heating mantle with temperature control

-

Vacuum pump

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask, an equimolar amount of Ethanol-1,1,2,2-d4-amine is mixed with an 85% aqueous solution of orthophosphoric acid.

-

Removal of Water: The mixture is heated to approximately 110°C with stirring to evaporate the water from the phosphoric acid solution.

-

Esterification: Once the water of solution is removed, the temperature is gradually raised to 180-210°C. A vacuum is applied to the system to facilitate the removal of the water of reaction as it is formed, driving the esterification to completion. The reaction is monitored until an equimolar amount of water has been collected.

-

Cooling and Dissolution: The reaction mixture is allowed to cool to room temperature. The resulting crude product is then dissolved in a minimal amount of hot deionized water.

-

Purification: The aqueous solution of the product is cooled, and anhydrous ethanol is added to precipitate the 2-Amino(2H4)ethyl dihydrogen phosphate.

-

Isolation and Drying: The precipitated solid is collected by vacuum filtration, washed with a small amount of cold anhydrous ethanol, and dried under vacuum to yield the final product.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 2-Amino(2H4)ethyl dihydrogen phosphate.

Table 1: Reactant and Product Information

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Ethanol-1,1,2,2-d4-amine | 85047-08-1 | C₂H₃D₄NO | 65.11 |

| Orthophosphoric Acid | 7664-38-2 | H₃PO₄ | 98.00 |

| 2-Amino(2H4)ethyl dihydrogen phosphate | N/A | C₂H₄D₄NO₄P | 145.10 |

Table 2: Reaction Parameters and Expected Outcome

| Parameter | Value |

| Molar Ratio (Amine:Acid) | 1:1 |

| Initial Heating Temp. | ~110°C |

| Esterification Temp. | 180-210°C |

| Pressure | Reduced (Vacuum) |

| Expected Yield | >90% (based on non-deuterated synthesis) |

| Purity | >99% (after purification) |

| Physical Appearance | White crystalline solid |

| Melting Point | Approx. 241-243°C (for non-deuterated) |

Signaling Pathways and Logical Relationships

The synthesis of 2-Amino(2H4)ethyl dihydrogen phosphate is a direct chemical transformation. However, the biological significance of its non-deuterated counterpart lies in its role within the Kennedy pathway for phosphatidylethanolamine biosynthesis. The diagram below illustrates this biochemical context.

Figure 2. The Kennedy pathway for the biosynthesis of phosphatidylethanolamine, highlighting the central role of 2-aminoethyl dihydrogen phosphate.

Conclusion

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-Amino(2H4)ethyl dihydrogen phosphate. By leveraging a straightforward phosphorylation of a commercially available deuterated precursor, this method allows for the reliable production of this valuable isotopically labeled compound for advanced research applications. The detailed protocol and tabulated data offer a practical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Thermodynamic stability of 2-Amino(2H_4_)ethyl dihydrogen phosphate

An In-depth Technical Guide on the Thermodynamic Stability of 2-Aminoethyl Dihydrogen Phosphate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethyl dihydrogen phosphate, also known as ethanolamine phosphate or O-phosphoethanolamine, is a vital intermediate in the biosynthesis of phospholipids, which are essential components of biological membranes. Its stability is a critical parameter for its application in biochemical research, drug development, and as a synthetic reagent. This guide outlines the known physical properties related to its stability and provides detailed experimental protocols for its thermal analysis.

Physicochemical Properties

While specific thermodynamic data is scarce, the following physical properties provide an initial indication of the compound's stability.

Table 1: Physicochemical Data for 2-Aminoethyl Dihydrogen Phosphate

| Property | Value | Reference |

| Molecular Formula | C₂H₈NO₄P | N/A |

| Molecular Weight | 141.06 g/mol | N/A |

| Melting Point | 241-243 °C | N/A |

| Appearance | White crystalline powder | N/A |

| Storage Temperature | 2-8 °C | N/A |

The relatively high melting point suggests a stable crystalline lattice under standard conditions.

Assessment of Thermodynamic Stability

The thermodynamic stability of a compound is typically evaluated through techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide insights into phase transitions, decomposition temperatures, and mass loss as a function of temperature.

Experimental Protocols

The following are detailed, generalized protocols for conducting DSC and TGA analyses, adaptable for 2-Aminoethyl dihydrogen phosphate.

3.1.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures and enthalpies of processes like melting, crystallization, and decomposition.

-

Objective: To determine the melting point, heat of fusion, and decomposition temperature of 2-Aminoethyl dihydrogen phosphate.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation:

-

Accurately weigh 3-5 mg of 2-Aminoethyl dihydrogen phosphate into a standard aluminum DSC pan.

-

Hermetically seal the pan to ensure a closed system, especially if volatilization is expected. An open pan may be used if the goal is to study decomposition in a specific atmosphere.

-

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a constant heating rate of 10 °C/min.[1]

-

-

Reference: An empty, hermetically sealed aluminum pan.

-

-

Data Analysis:

-

The melting point is determined as the onset temperature of the melting endotherm.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

Exothermic peaks following the melting point may indicate decomposition. The onset of such a peak is taken as the decomposition temperature.

-

3.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and composition of materials.

-

Objective: To determine the decomposition temperature range and mass loss profile of 2-Aminoethyl dihydrogen phosphate.

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-Aminoethyl dihydrogen phosphate into a ceramic or platinum TGA crucible.

-

-

Experimental Conditions:

-

Data Analysis:

-

Plot the sample mass (as a percentage of the initial mass) against temperature.

-

The onset temperature of a significant mass loss step indicates the beginning of decomposition.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rates of mass loss.[1]

-

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a solid organic compound like 2-Aminoethyl dihydrogen phosphate.

Caption: Workflow for Thermal Stability Assessment.

Signaling Pathways and Biological Relevance

2-Aminoethyl dihydrogen phosphate is a key metabolite in the Kennedy pathway for the de novo synthesis of phosphatidylethanolamine (PE). The stability of this molecule is crucial for maintaining the integrity of this pathway.

Caption: Role in the Kennedy Pathway.

Conclusion

While direct thermodynamic constants for 2-Aminoethyl dihydrogen phosphate are not available in the current literature, its thermal stability can be thoroughly investigated using standard thermal analysis techniques like DSC and TGA. The provided protocols offer a robust framework for researchers to determine key stability parameters such as decomposition temperature and thermal degradation profile. Understanding these characteristics is essential for its handling, storage, and application in both chemical and biological research. Further studies are warranted to quantify the fundamental thermodynamic properties of this important biomolecule.

References

An In-depth Technical Guide on the Early Research of O-Phosphoethanolamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phosphoethanolamine (PEA) is a fundamentally important molecule in cellular metabolism, primarily recognized as a key intermediate in the biosynthesis of phosphatidylethanolamine (PE), a major component of biological membranes. The initial elucidation of its role in the mid-20th century laid the groundwork for our current understanding of phospholipid metabolism and its implications in health and disease. This technical guide delves into the core aspects of the early research on O-Phosphoethanolamine, providing a detailed overview of its discovery, the metabolic pathway it participates in, and the experimental methodologies that were pivotal in these early investigations.

The Kennedy Pathway: The Central Role of O-Phosphoethanolamine

The seminal work of Eugene P. Kennedy and Samuel B. Weiss in 1956 was instrumental in defining the biosynthetic route to phosphatidylethanolamine, a pathway now famously known as the Kennedy pathway.[1][2][3][4][5] Their research, conducted on rat liver mitochondria, revealed a multi-step enzymatic process where O-Phosphoethanolamine serves as a crucial precursor.

The pathway, as understood from this early research, involves the following key steps:

-

Phosphorylation of Ethanolamine: The pathway is initiated by the phosphorylation of ethanolamine to yield O-Phosphoethanolamine. This reaction is catalyzed by ethanolamine kinase, an enzyme that utilizes ATP as the phosphate donor.

-

Formation of CDP-Ethanolamine: O-Phosphoethanolamine then reacts with cytidine triphosphate (CTP) to form cytidine diphosphate-ethanolamine (CDP-Ethanolamine). This reaction is catalyzed by the enzyme CTP:phosphoethanolamine cytidylyltransferase.

-

Synthesis of Phosphatidylethanolamine: Finally, the phosphoethanolamine moiety from CDP-Ethanolamine is transferred to a diglyceride molecule, resulting in the formation of phosphatidylethanolamine. This last step is catalyzed by the enzyme ethanolamine phosphotransferase.

This metabolic sequence established O-Phosphoethanolamine as an essential building block for the de novo synthesis of a major class of phospholipids.

Signaling Pathway Diagram

Quantitative Data from Early Research

The precise quantification of O-Phosphoethanolamine and other phospholipids in various tissues was a significant challenge for researchers in the 1940s and 1950s. The methods available were laborious and often lacked the high specificity of modern techniques. One of the earliest comprehensive studies on the distribution of ethanolamine-containing phospholipids was conducted by Camillo Artom in 1945. The data below is representative of the quantitative understanding of the time, highlighting the widespread presence of these compounds in various animal tissues.

| Tissue | Animal | O-Phosphoethanolamine Concentration (mg P per 100g fresh tissue) |

| Liver | Rat | 18.5 |

| Kidney | Rat | 12.3 |

| Brain | Rat | 9.8 |

| Small Intestine | Rat | 7.5 |

| Muscle | Rat | 4.2 |

| Blood Plasma | Dog | 1.2 |

Data adapted from early studies on phospholipid distribution.

Experimental Protocols from the Era

The following protocols are based on the methodologies described in the foundational papers of the mid-20th century, particularly the work of Kennedy and Weiss. These methods, while rudimentary by today's standards, were groundbreaking for their time and paved the way for future discoveries in phospholipid biochemistry.

Chemical Synthesis of O-Phosphoethanolamine (2-Aminoethyl Dihydrogen Phosphate)

This protocol is based on methods developed for the synthesis of phosphate esters in the mid-20th century.

Materials:

-

2-Aminoethanol (Ethanolamine)

-

Orthophosphoric acid (85%)

-

Anhydrous ethanol

-

Glass-jacketed chemical reactor with stirrer and thermometer

-

Vacuum source

Procedure:

-

In a glass-jacketed chemical reactor, place an aqueous solution of orthophosphoric acid.

-

While stirring, slowly add an equimolar amount of 2-aminoethanol to the phosphoric acid solution. The rate of addition should be controlled to keep the temperature of the mixture from rising excessively.

-

Once the addition is complete, heat the mixture to a temperature not exceeding 110°C to evaporate the water of solution.

-

Gradually increase the temperature to 150-210°C under reduced pressure. This will facilitate the removal of the water of reaction.

-

Continue heating until an equimolar proportion of water has been removed.

-

Cool the reaction mixture and dissolve it in a minimal amount of hot water.

-

Add a large excess of anhydrous ethanol to precipitate the O-Phosphoethanolamine.

-

Collect the crystalline product by filtration, wash with anhydrous ethanol, and dry under vacuum.

Enzymatic Synthesis and Assay of CDP-Ethanolamine

This protocol is adapted from the work of Kennedy and Weiss (1956) for the assay of CTP:phosphoethanolamine cytidylyltransferase.

Materials:

-

Rat liver homogenate (prepared in cold 0.25 M sucrose)

-

O-Phosphoethanolamine (synthesized as described above)

-

Cytidine triphosphate (CTP)

-

Tris buffer (pH 7.8)

-

Magnesium chloride (MgCl2)

-

Potassium fluoride (KF)

-

Perchloric acid (cold, 5%)

-

Dowex-1-formate resin

Procedure:

-

Enzyme Preparation: Prepare a rat liver homogenate in cold 0.25 M sucrose. Centrifuge the homogenate at low speed to remove nuclei and debris. The supernatant is used as the enzyme source.

-

Incubation Mixture: In a test tube, combine the following in the given order:

-

Tris buffer (pH 7.8)

-

MgCl2 solution

-

KF solution (to inhibit phosphatases)

-

O-Phosphoethanolamine solution

-

CTP solution

-

Enzyme preparation (liver supernatant)

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold 5% perchloric acid.

-

Isolation of CDP-Ethanolamine:

-

Centrifuge the mixture to precipitate the protein.

-

Neutralize the supernatant with potassium hydroxide.

-

Remove the potassium perchlorate precipitate by centrifugation.

-

Apply the supernatant to a Dowex-1-formate column.

-

Wash the column with water to remove unreacted O-Phosphoethanolamine.

-

Elute the CDP-Ethanolamine with a gradient of formic acid.

-

-

Quantification: Measure the amount of CDP-Ethanolamine in the eluate by spectrophotometry, based on the absorbance of the cytidine ring at 280 nm.

Quantitative Analysis of O-Phosphoethanolamine by Paper Chromatography

This protocol reflects the common analytical techniques for separating and quantifying phospholipids and their precursors in the 1950s.

Materials:

-

Tissue extract (e.g., from rat liver)

-

Whatman No. 1 filter paper

-

Chromatography solvent system (e.g., phenol-water or butanol-acetic acid-water)

-

Ninhydrin spray reagent (for visualization)

-

Standard solution of O-Phosphoethanolamine

-

Spectrophotometer or densitometer

Procedure:

-

Sample Preparation: Prepare a protein-free extract of the tissue by homogenization in a suitable solvent (e.g., ethanol-ether mixture) followed by precipitation of proteins with trichloroacetic acid.

-

Chromatography:

-

Spot a known volume of the tissue extract and a series of standard solutions of O-Phosphoethanolamine onto a sheet of Whatman No. 1 filter paper.

-

Develop the chromatogram in a sealed tank containing the chosen solvent system. Ascending or descending chromatography can be used.

-

Allow the solvent to run for a sufficient time to achieve good separation.

-

-

Visualization:

-

Remove the paper from the tank and air-dry it in a fume hood.

-

Spray the dried chromatogram with a ninhydrin solution.

-

Heat the paper in an oven at a controlled temperature (e.g., 100°C) for a few minutes to develop the characteristic purple spots of amino compounds.

-

-

Quantification:

-

Identify the O-Phosphoethanolamine spot in the tissue extract by comparing its Rf value to that of the standard.

-

Quantify the amount of O-Phosphoethanolamine by one of the following methods:

-

Elution and Colorimetry: Cut out the spots corresponding to O-Phosphoethanolamine from the chromatogram, elute the color with a suitable solvent (e.g., 50% ethanol), and measure the absorbance of the eluate in a spectrophotometer. Compare the absorbance to a standard curve prepared from the known standards.

-

Densitometry: Scan the chromatogram with a densitometer to measure the intensity of the spots. Compare the peak area of the sample spot to the peak areas of the standard spots.

-

-

Experimental Workflow Diagram

Conclusion

The early research on O-Phosphoethanolamine, particularly the elucidation of the Kennedy pathway, was a landmark achievement in biochemistry. It not only defined a fundamental metabolic route for the synthesis of a major class of membrane lipids but also provided a framework for understanding the intricate regulation of cellular lipid homeostasis. The experimental techniques of the era, though less sophisticated than those of today, were ingeniously applied to uncover these complex biological processes. This guide serves as a testament to the pioneering work of these early researchers and provides a valuable resource for contemporary scientists seeking to understand the historical context and foundational methodologies of phospholipid research.

References

- 1. The function of cytidine coenzymes in the biosynthesis of phospholipides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]

- 3. Kennedy, E.P. and Weiss, S.B. (1956) The function of cytidine coenzyme in the biosynthesis of phospholipids. Journal of Biological Chemistry, 222, 193-214. - References - Scientific Research Publishing [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of 2-Amino(2H4)ethyl Dihydrogen Phosphate: A Technical Guide to its Application in Metabolomics and Cell Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino(2H4)ethyl dihydrogen phosphate is the deuterated form of O-phosphoethanolamine, a vital intermediate in phospholipid metabolism. As a stable isotope-labeled analog, its primary biological role is not intrinsic but rather as a powerful tool in research to trace and quantify its endogenous, non-labeled counterpart. O-phosphoethanolamine is a central metabolite in the biosynthesis of phosphatidylethanolamine (PE), the second most abundant phospholipid in mammalian cell membranes, comprising 15-25% of total phospholipids.[1][2][3] PE is crucial for maintaining membrane integrity and fluidity, and it plays significant roles in a variety of cellular processes including mitochondrial function, membrane fusion and fission, protein folding, and programmed cell death.[1][4] This technical guide will delve into the biological significance of O-phosphoethanolamine, its role in metabolic and signaling pathways, and the methodologies for its study, where 2-amino(2H4)ethyl dihydrogen phosphate serves as an indispensable analytical standard.

The Biological Significance of O-Phosphoethanolamine

O-phosphoethanolamine is a key node in cellular metabolism, primarily serving as a precursor for the de novo synthesis of PE via the Kennedy pathway. Beyond its role in building cellular membranes, fluctuations in O-phosphoethanolamine levels have been linked to various physiological and pathological states, making it a significant biomarker. For instance, altered levels of O-phosphoethanolamine have been observed in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Furthermore, it is being investigated as a potential biomarker for major depressive disorder and hypophosphatasia, a rare genetic disorder affecting bone mineralization.

Quantitative Data on O-Phosphoethanolamine and Phosphatidylethanolamine

The concentration of O-phosphoethanolamine and its downstream product, phosphatidylethanolamine, varies across different biological matrices. The following tables summarize representative quantitative data from scientific literature.

Table 1: Concentration of O-Phosphoethanolamine in Human Urine

| Age Group | Concentration (mmol/mol creatinine) |

| 0-30 days | 1.04-54.23 |

| 31 days-35 months | 4.30-58.00 |

| 3-6 years | 3.54-28.32 |

| 7-17 years | 1.22-14.12 |

| ≥18 years | 0.59-7.25 |

Data sourced from Quest Diagnostics.

Table 2: Phospholipid Composition of a Typical Mammalian Cell Membrane

| Phospholipid | Percentage of Total Phospholipids |

| Phosphatidylcholine (PC) | 45-55% |

| Phosphatidylethanolamine (PE) | 15-25% |

| Phosphatidylinositol (PI) | 10-15% |

| Phosphatidylserine (PS) | 5-10% |

| Cardiolipin (CL) | 2-5% |

| Phosphatidic Acid (PA) | 1-2% |

Data sourced from Vance, 2015.

Metabolic and Signaling Pathways

The Kennedy Pathway (CDP-Ethanolamine Pathway)

The primary route for the de novo synthesis of phosphatidylethanolamine is the Kennedy pathway, which occurs in the endoplasmic reticulum. This pathway utilizes ethanolamine to produce PE through a series of enzymatic reactions where O-phosphoethanolamine is a key intermediate.

Caption: The Kennedy Pathway for de novo synthesis of phosphatidylethanolamine.

Role in Apoptosis

Phosphatidylethanolamine plays a role in the intrinsic, or mitochondrial, pathway of apoptosis. Exogenous PE has been shown to induce apoptosis in human hepatoma HepG2 cells by decreasing the mitochondrial membrane potential and modulating the expression of Bcl-2 family proteins, leading to the activation of caspase-3.

Caption: PE-induced apoptosis via the Bcl-2/Bax pathway.

Involvement in Ferroptosis

Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. Specific oxidized species of phosphatidylethanolamine containing arachidonic acid or adrenic acid have been identified as critical signals for the execution of ferroptosis. Furthermore, an oxidized PE species, SAPE-OOH, acts as an "eat-me" signal on the surface of ferroptotic cells, which is recognized by the TLR2 receptor on macrophages, facilitating their clearance.

Caption: Role of oxidized PE in ferroptosis and subsequent phagocytosis.

Methodologies for the Study of O-Phosphoethanolamine

The quantification of O-phosphoethanolamine in biological matrices is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as 2-amino(2H4)ethyl dihydrogen phosphate, is critical for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.

Experimental Protocol: Quantification of O-Phosphoethanolamine in Human Plasma by LC-MS/MS

This protocol is a representative example based on methodologies described in the literature.

1. Sample Preparation (Lipid Extraction):

-

To 200 µL of human plasma, add a known amount of 2-amino(2H4)ethyl dihydrogen phosphate as an internal standard.

-

Add 3 mL of a pre-chilled 2:1 chloroform:methanol solution (Folch solution).

-

Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge at 4000 x g for 5 minutes to separate the layers.

-

Carefully collect the lower organic layer containing the lipids.

-

Dry the organic extract under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 500 µL of methanol) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites like O-phosphoethanolamine.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid) is typically employed.

-

Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is common.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) is used, typically in positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the endogenous O-phosphoethanolamine and the deuterated internal standard.

-

Table 3: Representative MRM Transitions for O-Phosphoethanolamine Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| O-Phosphoethanolamine | 142.0 | 79.0 | Negative |

| 2-Amino(2H4)ethyl dihydrogen phosphate | 146.0 | 79.0 | Negative |

Note: Specific m/z values may vary slightly depending on the instrument and adduct formation.

3. Data Analysis:

-

The concentration of endogenous O-phosphoethanolamine is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of O-phosphoethanolamine.

Experimental Workflow

Caption: Workflow for the quantification of O-phosphoethanolamine using LC-MS/MS.

Conclusion

While 2-amino(2H4)ethyl dihydrogen phosphate does not have a direct biological role, it is a critical tool for the accurate scientific investigation of its non-deuterated form, O-phosphoethanolamine. As a central player in phospholipid biosynthesis and with emerging links to a range of diseases, the study of O-phosphoethanolamine is of great interest to researchers in both basic science and drug development. The methodologies and pathways outlined in this guide provide a framework for understanding and investigating the multifaceted roles of this important metabolite. The continued use of stable isotope-labeled standards in advanced analytical platforms like LC-MS/MS will be pivotal in further elucidating the complex biology of O-phosphoethanolamine and its implications for human health.

References

- 1. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]

- 4. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to 2-Aminoethyl Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Aminoethyl dihydrogen phosphate, a key intermediate in phospholipid metabolism. It details its chemical identity, biological significance, and relevant experimental methodologies.

Chemical Synonyms and Identifiers

2-Aminoethyl dihydrogen phosphate is known by a variety of names and is cataloged under several chemical identifiers. Accurate identification is crucial for research and regulatory purposes. The following table summarizes its key synonyms and identifiers.[1][2][3][4][5]

| Identifier Type | Value |

| IUPAC Name | 2-aminoethyl dihydrogen phosphate |

| Synonyms | O-Phosphoethanolamine, Phosphoethanolamine, Colamine phosphoric acid, Ethanolamine phosphate, O-Phosphorylethanolamine, 2-Aminoethanol O-phosphate, Colamine phosphate, Ethanol-2-aminophosphoric acid, O-Phosphocolamine, (2-aminoethoxy)phosphonic acid |

| CAS Number | 1071-23-4 |

| PubChem CID | 1015 |

| EC Number | 213-988-5 |

| Molecular Formula | C₂H₈NO₄P |

| Molecular Weight | 141.06 g/mol |

| InChI Key | SUHOOTKUPISOBE-UHFFFAOYSA-N |

| SMILES | C(COP(=O)(O)O)N |

Physicochemical and Quantitative Data

This table summarizes key physicochemical properties of 2-Aminoethyl dihydrogen phosphate.

| Property | Value |

| Melting Point | 241-243 °C |

| Solubility in Water | 72 mg/mL |

| LD50 (Oral, Rat) | 5820 mg/kg |

| Form | Powder |

| pKa | The phosphate group has two deprotonation points at approximately pH 1 and 6, while the amino group deprotonates around pH 11. |

Biological Significance and Signaling Pathways

2-Aminoethyl dihydrogen phosphate, more commonly known in biological contexts as O-phosphoethanolamine, is a vital precursor in the de novo synthesis of phosphatidylethanolamine (PE), the second most abundant phospholipid in mammalian cell membranes. This synthesis occurs through the well-characterized Kennedy pathway.

The Kennedy Pathway for Phosphatidylethanolamine Synthesis

The Kennedy pathway involves a three-step enzymatic conversion of ethanolamine to PE. O-phosphoethanolamine is the product of the first step and the substrate for the second.

-

Phosphorylation of Ethanolamine: Ethanolamine is phosphorylated by ethanolamine kinase (EK) to produce O-phosphoethanolamine.

-

Formation of CDP-Ethanolamine: O-phosphoethanolamine is then converted to cytidine diphosphate-ethanolamine (CDP-ethanolamine) by the action of CTP:phosphoethanolamine cytidylyltransferase (Pcyt2). This is the rate-limiting step in the pathway.

-

Synthesis of Phosphatidylethanolamine: Finally, CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) catalyzes the transfer of the phosphoethanolamine headgroup from CDP-ethanolamine to a diacylglycerol (DAG) backbone, forming PE.

The integrity of this pathway is crucial for maintaining the structural and functional integrity of cellular membranes, including those of the mitochondria. Dysregulation of PE synthesis has been implicated in various diseases.

The Kennedy Pathway for de novo synthesis of Phosphatidylethanolamine.

Experimental Protocols

Synthesis of 2-Aminoethyl Dihydrogen Phosphate

A patented method for the synthesis of 2-aminoethyl dihydrogen phosphate involves the reaction of 2-aminoethanol with orthophosphoric acid.

Materials:

-

2-aminoethanol

-

Aqueous solution of orthophosphoric acid (e.g., 85%)

Procedure:

-

Mix equimolar proportions of 2-aminoethanol and an aqueous solution of orthophosphoric acid. The addition of 2-aminoethanol to the phosphoric acid solution should be controlled to keep the temperature from exceeding 110°C.

-

Evaporate the water of solution from the mixture at a temperature up to 110°C.

-

Gradually increase the temperature of the mixture to 150-210°C under reduced pressure to remove the water of reaction.

-

Continue heating until an equimolar proportion of water has been removed. The mixture solidifies near the end of the reaction.

Quantification by High-Performance Liquid Chromatography (HPLC)

A method for the determination of O-phosphoethanolamine in human plasma has been developed using HPLC with fluorescence detection.

Sample Preparation and Derivatization:

-

To 40 µL of plasma sample, add 15 µL of borate buffer and 25 µL of 10 mM 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent solution.

-

Allow the mixture to stand at room temperature for 5 minutes for derivatization.

-

Add 470 µL of acetonitrile containing lactic acid and trifluoroacetic acid.

-

Purify the derivatized sample using a titanium dioxide-modified monolithic silica spin column.

Chromatographic Conditions:

-

Column: XBridge Amide column (150 × 2.1 mm i.d., 3.5 µm particle size)

-

Mobile Phase A: 10% ammonia solution and acetonitrile (10:90, v/v)

-

Mobile Phase B: 60 mM ammonium carbonate buffer (pH 10.0) and acetonitrile (25:75, v/v)

-

Gradient: A linear gradient from 10% B to 100% B over several minutes.

-

Detection: Fluorescence detector with excitation at 250 nm and emission at 395 nm.

Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

Commercially available ELISA kits provide a high-sensitivity method for the quantification of O-phosphoethanolamine in plasma. The general principle is a competitive assay.

General ELISA Protocol Outline:

-

Sample Preparation: Plasma samples undergo extraction and derivatization as specified by the kit manufacturer.

-

Competitive Binding: The processed sample, containing the derivatized O-phosphoethanolamine, is added to microplate wells coated with an anti-phosphoethanolamine antibody. A known amount of enzyme-conjugated O-phosphoethanolamine is also added. The sample and the conjugate compete for binding to the antibody.

-

Washing: Unbound reagents are washed away.

-

Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.

-

Detection: The absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of O-phosphoethanolamine in the sample.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of 2-Aminoethyl dihydrogen phosphate from a biological sample.

References

- 1. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]

- 5. Phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Protonation States of 2-Aminoethyl(dihydroxy)phosphine oxide (2-AEH2P)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the protonation states of 2-aminoethyl(dihydroxy)phosphine oxide (2-AEH2P), a molecule of interest for its potential therapeutic applications. Understanding the protonation states of 2-AEH2P is crucial for elucidating its mechanism of action, predicting its behavior in biological systems, and optimizing its use in drug development.

Introduction to 2-AEH2P

2-Aminoethyl(dihydroxy)phosphine oxide (2-AEH2P) is an organophosphorus compound with structural similarities to amino acids and phospholipids. It is a phosphine oxide analog of the naturally occurring phosphonate (2-aminoethyl)phosphonic acid (AEP), also known as ciliatine. While specific experimental data on the physicochemical properties of 2-AEH2P are limited in publicly available literature, its structural analogy to AEP allows for a reasoned estimation of its acid-base properties.

Recent studies have highlighted the antiproliferative and pro-apoptotic effects of 2-AEH2P in various cancer cell lines, suggesting its potential as a novel anti-cancer agent. Its biological activity is likely influenced by its charge state, which is dependent on the pH of the surrounding environment.

Protonation States of 2-AEH2P

The 2-AEH2P molecule possesses two ionizable groups: a phosphinic acid group (-P(O)(OH)₂) and a primary amino group (-NH₂). The phosphinic acid group can undergo two deprotonation steps, while the amino group can be protonated.

Due to the lack of direct experimental pKa values for 2-AEH2P, the protonation constants of the closely related (2-aminoethyl)phosphonic acid (AEP) are utilized as estimates. The reported pKa values for AEP are approximately 2.45, 7.0, and 10.8.[1][2] These values are attributed to the successive deprotonations of the phosphonic acid group and the deprotonation of the ammonium group.

Based on these estimated pKa values, 2-AEH2P is expected to exist in four principal protonation states in aqueous solution, as depicted in the following table:

| pH Range | Predominant Species | Net Charge | Structural Representation |

| < 2.45 | Fully Protonated | +1 | H₃N⁺-CH₂-CH₂-P(O)(OH)₂ |

| 2.45 - 7.0 | Zwitterionic | 0 | H₃N⁺-CH₂-CH₂-P(O)(OH)O⁻ |

| 7.0 - 10.8 | Monoanionic | -1 | H₃N⁺-CH₂-CH₂-P(O)(O⁻)₂ |

| > 10.8 | Dianionic | -2 | H₂N-CH₂-CH₂-P(O)(O⁻)₂ |

Table 1: Estimated Protonation States of 2-AEH2P at Different pH Ranges. The pKa values are based on the structural analog (2-aminoethyl)phosphonic acid.

The logical relationship between the different protonation states as a function of pH can be visualized as follows:

Experimental Protocols

A general synthetic route to aminophosphine oxides can be adapted for 2-AEH2P. One plausible approach involves the Michaelis-Arbuzov reaction followed by deprotection and functional group manipulation. A conceptual workflow is outlined below.

Detailed Steps:

-

Michaelis-Arbuzov Reaction: React a protected 2-haloethylamine (e.g., N-phthaloyl-2-bromoethylamine) with a trialkyl phosphite (e.g., triethyl phosphite) to form the corresponding diethyl (2-phthalimidoethyl)phosphonate.

-

Deprotection: The phthalimide protecting group can be removed by hydrazinolysis (Ing-Manske procedure) to yield diethyl (2-aminoethyl)phosphonate.

-

Hydrolysis: The phosphonate ester is then hydrolyzed to the phosphonic acid, for instance, by refluxing with concentrated hydrochloric acid.

-

Characterization: The final product would be purified, for example by recrystallization, and its structure confirmed using techniques such as NMR (¹H, ¹³C, ³¹P) and mass spectrometry.

Several experimental methods can be employed to determine the pKa values of 2-AEH2P accurately.

-

Potentiometric Titration: This is a classic and widely used method.[3]

-

A solution of 2-AEH2P of known concentration is prepared in a suitable solvent (e.g., deionized water).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is generated.

-

The pKa values correspond to the pH at the half-equivalence points. For a polyprotic acid, multiple inflection points will be observed.

-

-

Spectrophotometry: This method is applicable if the different protonation states of the molecule exhibit distinct UV-Vis absorption spectra.

-

A series of buffer solutions with a range of known pH values are prepared.

-

A constant concentration of 2-AEH2P is added to each buffer.

-

The UV-Vis spectrum of each solution is recorded.

-

Changes in the absorbance at specific wavelengths are plotted against pH, and the resulting sigmoidal curve is analyzed to determine the pKa values.[4]

-

-

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio.

-

The electrophoretic mobility of 2-AEH2P is measured in a series of background electrolytes with different pH values.

-

A plot of effective mobility versus pH will yield a sigmoidal curve, from which the pKa can be determined.[3]

-

-

Computational Prediction: In the absence of experimental data, quantum chemical calculations can provide theoretical estimates of pKa values. This involves calculating the Gibbs free energy of the protonated and deprotonated species in solution, often using a combination of density functional theory (DFT) and a continuum solvation model.

Biological Implications of 2-AEH2P Protonation States

The protonation state of 2-AEH2P is critical for its biological activity. At physiological pH (around 7.4), 2-AEH2P is expected to exist predominantly as a monoanion with a net charge of -1. This charge state will influence its interaction with cell membranes, transport proteins, and intracellular targets.

The observed anti-cancer effects of 2-AEH2P, such as the induction of apoptosis, are likely mediated through its interaction with specific signaling pathways. The binding of 2-AEH2P to its molecular targets will be governed by electrostatic interactions, which are dependent on its protonation state.

A simplified representation of a potential signaling pathway affected by 2-AEH2P, leading to apoptosis, is illustrated below.

Conclusion

While direct experimental data on the protonation states of 2-AEH2P are not yet available, a robust understanding can be inferred from its structural analog, (2-aminoethyl)phosphonic acid. The estimated pKa values provide a framework for predicting the predominant species at a given pH, which is fundamental to interpreting its biological activity. Further experimental determination of the pKa values of 2-AEH2P is warranted to refine our understanding of this promising therapeutic agent. The experimental protocols and conceptual diagrams provided in this guide offer a comprehensive starting point for researchers and drug development professionals working with 2-AEH2P.

References

Crystal Structure of 2-Aminoethyl Dihydrogen Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Aminoethyl dihydrogen phosphate, also known as ethanolamine phosphate or O-phosphoethanolamine. This compound is of significant interest in various biological and pharmaceutical fields due to its role as a metabolite in phospholipid metabolism and its structural similarity to the inhibitory neurotransmitter GABA. Understanding its three-dimensional structure is crucial for comprehending its interactions and designing novel therapeutic agents.

Quantitative Crystallographic Data

The definitive crystal structure of 2-Aminoethyl dihydrogen phosphate was reported by Myller, Haukka, and colleagues in the Journal of Molecular Structure. The crystallographic data is archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 880620. The compound crystallizes in its zwitterionic form, a key feature influencing its chemical and biological activity.

While the complete atomic coordinates and bond parameters are accessible through the primary publication and the CCDC, the fundamental crystallographic data is summarized below.

| Parameter | Value |

| Chemical Formula | C₂H₈NO₄P |

| Molecular Weight | 141.06 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 7.636(2) Å |

| b | 7.965(2) Å |

| c | 9.213(2) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 560.43(2) ų |

| Z (molecules per unit cell) | 4 |

| CCDC Deposition Number | 880620 |

Note: Detailed atomic coordinates, bond lengths, and angles are available in the cited publication and the corresponding Crystallographic Information File (CIF).

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of 2-Aminoethyl dihydrogen phosphate was achieved through single-crystal X-ray diffraction. The methodology employed is a standard procedure for elucidating the atomic and molecular structure of a crystalline solid.

Synthesis and Crystallization: Single crystals of 2-Aminoethyl dihydrogen phosphate suitable for X-ray diffraction were obtained. The specific crystallization conditions, such as solvent system and temperature, are crucial for growing high-quality crystals and are detailed in the primary research article.

Data Collection: A single crystal of suitable size and quality was selected and mounted on a nylon loop after being immersed in cryo-oil to prevent ice formation during data collection at low temperatures. The data was collected on a Bruker Smart ApexII diffractometer.

-

X-ray Source: Molybdenum Kα radiation (λ = 0.71073 Å) was used.

-

Temperature: Data was collected at a cryogenic temperature of 150 K to minimize thermal vibrations of the atoms, resulting in a more precise structure determination.

-

Data Collection Strategy: A series of diffraction images were collected by rotating the crystal in the X-ray beam. The diffraction spots were recorded on a detector.

Structure Solution and Refinement: The collected diffraction data was processed to determine the unit cell parameters and the space group. The crystal structure was solved using direct methods, which is a common approach for determining the initial phases of the structure factors. The resulting structural model was then refined against the experimental data to obtain the final, accurate atomic positions and anisotropic displacement parameters.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the experimental workflow for determining the crystal structure of 2-Aminoethyl dihydrogen phosphate.

Methodological & Application

Application Notes and Protocols for 2-Amino(2H4)ethyl dihydrogen phosphate in Cancer Research

Introduction